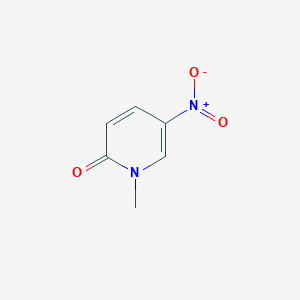

1-methyl-5-nitro-2(1H)-pyridinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYSOPYUSSFGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304345 | |

| Record name | 1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32896-90-5 | |

| Record name | 32896-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-5-nitro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-methyl-5-nitro-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 1-methyl-5-nitro-2(1H)-pyridinone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Properties

This compound is a nitro-substituted pyridinone derivative. The presence of the nitro group significantly influences its chemical reactivity and potential biological activity.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 32896-90-5 | [1][2] |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| Melting Point | 171-172 °C | [1] |

| Topological Polar Surface Area (TPSA) | 65.14 Ų | [No specific citation found in search results] |

| logP | 0.2935 | [No specific citation found in search results] |

| Hydrogen Bond Acceptors | 4 | [No specific citation found in search results] |

| Hydrogen Bond Donors | 0 | [No specific citation found in search results] |

| Rotatable Bonds | 1 | [No specific citation found in search results] |

Spectral Data

While specific spectra for this compound are often held by commercial suppliers, the following table summarizes the expected spectral characteristics based on its structure and data for related compounds.[3][4] This information is crucial for the identification and characterization of the compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl group protons and the three aromatic protons on the pyridinone ring. The electron-withdrawing nitro group will cause downfield shifts of the adjacent protons. |

| ¹³C NMR | Six distinct signals for the six carbon atoms, including the methyl carbon, the carbonyl carbon, and the four carbons of the pyridinone ring. The carbon bearing the nitro group and the carbonyl carbon will be significantly deshielded. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O (carbonyl) stretching, N-O (nitro group) stretching (symmetric and asymmetric), and C-N stretching vibrations, as well as aromatic C-H stretching. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound (154.12 g/mol ). Fragmentation patterns may involve the loss of the nitro group and other characteristic fragments. |

Experimental Protocols

A common and direct method for the synthesis of this compound is the nitration of 1-methyl-2(1H)-pyridinone.

Synthesis of this compound via Nitration

This protocol outlines the electrophilic nitration of 1-methyl-2(1H)-pyridinone.

Materials:

-

1-methyl-2(1H)-pyridinone

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a flask, dissolve 1-methyl-2(1H)-pyridinone in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add fuming nitric acid dropwise to the cooled solution while stirring. The temperature should be carefully controlled to prevent side reactions.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent.

This synthetic pathway is illustrated in the following workflow diagram.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-methyl-5-nitro-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-methyl-5-nitro-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles available data on its physical and chemical characteristics, detailed experimental protocols for its synthesis, and insights into its potential biological activities based on related structures. The information is presented to support further research and application of this compound in various scientific disciplines.

Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | --INVALID-LINK--{_target="_blank"}[1][2], --INVALID-LINK--{_target="_blank"}[3][4] |

| Molecular Weight | 154.12 g/mol | --INVALID-LINK--{_target="_blank"}[1][2], --INVALID-LINK--{_target="_blank"}[3][4] |

| Melting Point | 171-172 °C | --INVALID-LINK--{_target="_blank"}[1][2] |

| Boiling Point | Not available (predicted to decompose) | N/A |

| Density | Not available | N/A |

| Solubility | Limited data available. Expected to be soluble in polar organic solvents. | N/A |

| pKa | Not available | N/A |

| LogP | 0.2935 (computationally predicted) | --INVALID-LINK--{_target="_blank"}[3] |

| Topological Polar Surface Area (TPSA) | 65.14 Ų (computationally predicted) | --INVALID-LINK--{_target="_blank"}[3] |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following sections provide expected spectral characteristics based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl group and the three protons on the pyridinone ring. The electron-withdrawing nitro group will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower field.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon is expected to have the highest chemical shift, while the methyl carbon will be the most upfield. The chemical shifts of the ring carbons will be influenced by the nitrogen atom, the carbonyl group, and the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) and the nitro group (NO₂).

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (carbonyl) | ~1650-1680 |

| NO₂ (asymmetric stretch) | ~1500-1560 |

| NO₂ (symmetric stretch) | ~1340-1380 |

| C-N stretch | ~1200-1350 |

| C-H (aromatic) | ~3000-3100 |

| C-H (aliphatic) | ~2850-3000 |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 154. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the methyl group (CH₃).

Experimental Protocols

The synthesis of this compound has been reported in the scientific literature.[1][2] The general approach involves the nitration of 1-methyl-2(1H)-pyridinone.

Synthesis of 1-methyl-2(1H)-pyridinone (Precursor)

A common method for the synthesis of the precursor, 1-methyl-2(1H)-pyridinone, is the oxidation of 1-methylpyridinium salts.

Protocol:

-

Methylation: Pyridine is reacted with a methylating agent, such as dimethyl sulfate, to form the corresponding N-methylpyridinium salt.

-

Oxidation: The N-methylpyridinium salt is then oxidized, typically using an oxidizing agent like potassium ferricyanide in an alkaline solution, to yield 1-methyl-2(1H)-pyridinone.[5]

Nitration of 1-methyl-2(1H)-pyridinone

The final step is the nitration of the pyridinone ring.

Protocol:

-

Reaction Setup: 1-methyl-2(1H)-pyridinone is carefully added to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature, typically cooled in an ice bath.

-

Reaction and Workup: The reaction mixture is stirred for a specified period to allow for complete nitration. The product is then isolated by pouring the mixture onto ice, followed by filtration and purification, often through recrystallization.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of pyridinone derivatives is known to exhibit a wide range of pharmacological activities.[6] These include antimicrobial, antiviral, and anticancer properties. The presence of the nitro group can enhance the biological activity of aromatic compounds.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a compound with well-defined basic physicochemical properties, though more detailed experimental data on aspects like solubility and spectral characteristics would be beneficial for its application. The established synthetic routes provide a clear pathway for its preparation. Given the diverse biological activities of the pyridinone scaffold, this compound represents a promising candidate for further investigation in drug discovery and development. This guide serves as a foundational resource to facilitate such future research endeavors.

References

An In-depth Technical Guide to the Synthesis of 1-methyl-5-nitro-2(1H)-pyridinone

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 1-methyl-5-nitro-2(1H)-pyridinone, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a three-step process commencing from pyridine. The pathway involves an initial N-methylation of the pyridine ring, followed by oxidation to the corresponding pyridone, and culminating in a regioselective nitration.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methylpyridinium Salt

Protocol:

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place dry pyridine (1.0 equivalent).

-

Slowly add dimethyl sulfate (1.0 equivalent) dropwise to the pyridine.

-

After the addition is complete, heat the reaction mixture in a boiling water bath for 2 hours to ensure the completion of the reaction.[1]

-

The resulting crude 1-methylpyridinium methyl sulfate can be used directly in the next step after dissolving in water.[1]

Step 2: Synthesis of 1-Methyl-2-pyridone

Protocol:

-

Dissolve the crude 1-methylpyridinium salt from the previous step in water.

-

Cool the solution to 0°C in an ice-salt bath and equip the flask with a mechanical stirrer.[1]

-

Prepare separate solutions of potassium ferricyanide (2.0 equivalents) in water and sodium hydroxide (4.1 equivalents) in water.[1]

-

Add the potassium ferricyanide and sodium hydroxide solutions dropwise and simultaneously to the stirred pyridinium salt solution, maintaining the temperature below 10°C.[1] The sodium hydroxide solution should be completely added when half of the potassium ferricyanide solution has been introduced.[1]

-

After the addition is complete, allow the reaction mixture to stand for 5 hours, during which it will warm to room temperature.[1]

-

The 1-methyl-2-pyridone can be isolated by salting out with anhydrous sodium carbonate, followed by separation of the organic layer and extraction of the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).[1]

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation.[1]

Step 3: Synthesis of this compound

Protocol:

-

To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add 1-methyl-2-pyridone (1.0 equivalent).[2]

-

Maintain the reaction temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture carefully onto crushed ice.

-

The precipitated solid product, this compound, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Quantitative Data

| Property | Value | Reference |

| CAS Number | 32896-90-5 | [3][4] |

| Molecular Formula | C6H6N2O3 | [3] |

| Melting Point | 171-172 °C | [3] |

| Appearance | Pale yellow to light brown solid | |

| Yield (Step 1 & 2) | 65-70% (for 1-methyl-2-pyridone) | [1] |

| Yield (Step 3) | Not explicitly reported, but nitration of similar substrates proceeds in high yield. | [5] |

Reaction Mechanism: Nitration of 1-Methyl-2-pyridone

The nitration of 1-methyl-2-pyridone is an electrophilic aromatic substitution reaction. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile and its subsequent attack on the electron-rich pyridone ring.

Caption: Mechanism of the nitration of 1-methyl-2-pyridone.

The reaction is initiated by the protonation of nitric acid by the stronger sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6] The electron-donating effect of the methyl group and the ring oxygen of the 1-methyl-2-pyridone directs the incoming electrophile to the ortho and para positions. However, steric hindrance at the ortho positions (C3 and C6) favors substitution at the C5 position (para to the nitrogen and meta to the carbonyl group). The attack of the nitronium ion on the pyridone ring forms a resonance-stabilized carbocation intermediate (sigma complex). Finally, a base (such as HSO₄⁻ or water) abstracts a proton from the sigma complex to restore the aromaticity of the ring, yielding the final product, this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 32896-90-5|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. westfield.ma.edu [westfield.ma.edu]

Spectroscopic Data of 1-methyl-5-nitro-2(1H)-pyridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-methyl-5-nitro-2(1H)-pyridinone. Due to the absence of publicly available, experimentally verified spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predicted values serve as a valuable reference for the identification and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 | d | 1H | H-6 |

| ~8.20 | dd | 1H | H-4 |

| ~6.50 | d | 1H | H-3 |

| ~3.60 | s | 3H | N-CH₃ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C=O (C-2) |

| ~145.0 | C-6 |

| ~140.0 | C-5 |

| ~125.0 | C-4 |

| ~110.0 | C-3 |

| ~40.0 | N-CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

Predicted as a solid (KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 154 | 100 | [M]⁺ (Molecular Ion) |

| 124 | 40 | [M - NO]⁺ |

| 108 | 60 | [M - NO₂]⁺ |

| 81 | 30 | [M - NO₂ - HCN]⁺ |

| 54 | 20 | [C₃H₄N]⁺ |

Predicted via Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-170 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45-60 degrees.

-

Set a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. This information is intended for educational and research guidance purposes only. For definitive characterization, experimental verification is required.

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Pyridinone Derivatives

Foreword: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, published crystal structure analysis for the specific compound 1-methyl-5-nitro-2(1H)-pyridinone. This guide, therefore, presents a representative methodology for the crystal structure analysis of a novel pyridinone derivative, providing researchers, scientists, and drug development professionals with a detailed framework for such an investigation. The experimental protocols and data herein are illustrative of a typical analysis for a small organic molecule of this class.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule in its crystalline state is fundamental to understanding its physicochemical properties and biological activity. For professionals in drug development, a precise crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and potential binding modes to biological targets. This guide outlines the standard procedures for the crystal structure analysis of a pyridinone derivative, from synthesis and crystallization to data interpretation and reporting.

Experimental Protocols

A successful crystal structure analysis hinges on meticulous experimental execution. The following sections detail the typical procedures involved.

Synthesis and Purification

The synthesis of pyridinone derivatives often involves multi-step reactions. For a compound like this compound, a potential route could involve the nitration of 1-methyl-2(1H)-pyridinone. Following synthesis, the crude product must be purified to a high degree, typically greater than 98%, to facilitate the growth of high-quality single crystals. Common purification techniques include recrystallization, column chromatography, and sublimation. The purity of the final compound is typically verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The chosen method depends on the compound's solubility and stability. For a stable organic solid, slow evaporation of a saturated solution is a common and effective technique.

Representative Protocol for Slow Evaporation:

-

A suitable solvent or solvent system is identified through solubility screening. Solvents such as ethanol, methanol, acetonitrile, or mixtures with water are often effective for polar organic molecules.

-

A saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.

-

The vial is left undisturbed in a vibration-free environment.

-

As the solvent evaporates, the solution becomes supersaturated, and single crystals nucleate and grow.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.

Typical Data Collection Parameters:

-

Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy).

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often from a microfocus source.

-

Temperature: Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Collection Strategy: A series of frames are collected over a range of crystal orientations using ω and φ scans to ensure complete data coverage.

-

Data Processing: The raw diffraction images are processed using specialized software (e.g., SAINT, CrysAlisPro) to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT or SIR.

-

Structure Refinement: The initial model is then refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The refinement is carried out using software such as SHELXL.

Data Presentation

The final results of a crystal structure analysis are presented in a standardized format, often including tables of crystallographic data, atomic coordinates, bond lengths, bond angles, and torsion angles. The following tables represent the type of data that would be generated for a pyridinone derivative.

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₆N₂O₃ |

| Formula weight | 154.13 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 3.85(2) Å, α = 90° |

| b = 14.21(5) Å, β = 98.34(3)° | |

| c = 11.89(4) Å, γ = 90° | |

| Volume | 643.1(5) ų |

| Z | 4 |

| Density (calculated) | 1.591 Mg/m³ |

| Absorption coefficient | 0.130 mm⁻¹ |

| F(000) | 320 |

| Crystal size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -4<=h<=4, -18<=k<=18, -15<=l<=15 |

| Reflections collected | 5678 |

| Independent reflections | 1483 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1483 / 0 / 101 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).

| Atoms | Length | Atoms | Length |

|---|---|---|---|

| O1-C2 | 1.254(2) | N2-C5 | 1.468(2) |

| O2-N2 | 1.225(2) | N1-C2 | 1.381(2) |

| O3-N2 | 1.228(2) | N1-C6 | 1.365(2) |

| N1-C1 | 1.467(3) | C2-C3 | 1.432(3) |

| C3-C4 | 1.351(3) | C4-C5 | 1.425(3) |

| C5-C6 | 1.355(3) | | |

Table 3: Selected Bond Angles (°).

| Atoms | Angle | Atoms | Angle |

|---|---|---|---|

| C2-N1-C6 | 123.5(2) | C2-N1-C1 | 117.8(2) |

| C6-N1-C1 | 118.6(2) | O1-C2-N1 | 122.3(2) |

| O1-C2-C3 | 124.5(2) | N1-C2-C3 | 113.2(2) |

| C4-C3-C2 | 121.8(2) | C3-C4-C5 | 118.5(2) |

| C6-C5-C4 | 120.1(2) | C6-C5-N2 | 118.9(2) |

| C4-C5-N2 | 121.0(2) | C5-C6-N1 | 123.1(2) |

| O2-N2-O3 | 123.7(2) | O2-N2-C5 | 118.1(2) |

| O3-N2-C5 | 118.2(2) | | |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the crystal structure analysis process.

Conclusion

This guide provides a comprehensive overview of the standard procedures involved in the crystal structure analysis of a novel pyridinone derivative. While the specific crystallographic data for this compound is not publicly available, the methodologies and data presentation formats described herein represent the current best practices in the field. For researchers in drug discovery and development, a thorough understanding of this process is crucial for leveraging structural information to design and optimize new therapeutic agents.

In-Depth Technical Guide on the Solubility and Stability of 1-methyl-5-nitro-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known physicochemical properties of 1-methyl-5-nitro-2(1H)-pyridinone and outlines standard methodologies for determining its solubility and stability. Extensive literature searches did not yield specific, publicly available quantitative data on the solubility and stability of this particular compound. The experimental protocols described herein are generalized best practices for active pharmaceutical ingredients (APIs) and should be adapted and validated for the specific compound of interest.

Introduction

This compound is a nitro-substituted pyridinone derivative. The physicochemical properties of such compounds, particularly solubility and stability, are critical parameters in the fields of medicinal chemistry and drug development. These properties significantly influence a compound's bioavailability, formulation development, and shelf-life. This guide provides a summary of the known properties of this compound and details standard experimental protocols for a thorough evaluation of its solubility and stability profiles.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32896-90-5 | [1][2] |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1] |

| Melting Point | 171-172 ºC | [1] |

| SMILES | CN1C=C(C=CC1=O)--INVALID-LINK--=O | [1][2] |

Experimental Protocols

The following sections detail standardized protocols for the determination of solubility and stability of a chemical compound like this compound. These protocols are based on guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[3][4]

Solubility Determination: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (pure, solid form)

-

Solvents: Purified water (USP grade), pH buffers (e.g., pH 1.2, 4.5, 6.8), and relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).[4]

-

Glass vials with screw caps

-

Shaking incubator

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[3][4]

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The time to reach equilibrium should be determined experimentally by sampling at various time points.[3]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to ensure complete sedimentation of the undissolved solid.[3]

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter that does not bind the compound.[3]

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method.

-

Perform the experiment in triplicate for each solvent and temperature.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the degradation products and pathways of a drug substance.[3] This information is essential for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).[3]

-

Base Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).[3]

-

Oxidation: 3% H₂O₂ at room temperature.[3]

-

Thermal Stress: Solid compound at a high temperature (e.g., 10°C increments above the accelerated stability testing temperature).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

Procedure:

-

Prepare solutions of this compound in the respective stress media. For thermal stress, use the solid compound.

-

Expose the samples to the stress conditions for a defined period (e.g., 24, 48 hours).

-

At specified time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).

-

Analyze the samples using a stability-indicating HPLC method to determine the amount of remaining this compound and to detect and quantify any degradation products.

-

A control sample, protected from the stress conditions, should be analyzed concurrently.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for the characterization of the solubility and stability of a new chemical entity.

References

In-Depth Technical Guide: 1-Methyl-5-nitropyridin-2-one (CAS 32896-90-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and synthesis of 1-methyl-5-nitropyridin-2-one (CAS Number: 32896-90-5). The information is presented to support research and development activities, with a focus on clear data presentation and detailed experimental methodology.

Chemical Identity and Properties

1-Methyl-5-nitropyridin-2-one is a nitro-substituted pyridinone derivative. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of 1-Methyl-5-nitropyridin-2-one

| Property | Value | Reference(s) |

| CAS Number | 32896-90-5 | [1][2][3][4] |

| Molecular Formula | C₆H₆N₂O₃ | [1][2][3][4] |

| Molecular Weight | 154.12 g/mol | [1][3][4] |

| IUPAC Name | 1-methyl-5-nitropyridin-2-one | [1][2][3][4] |

| Melting Point | 171-172 °C | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Appearance | Solid | |

| SMILES | CN1C=C(C=CC1=O)--INVALID-LINK--=O | [1][3] |

| InChIKey | FZYSOPYUSSFGAO-UHFFFAOYSA-N | [1] |

Table 2: Computational Data for 1-Methyl-5-nitropyridin-2-one

| Descriptor | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 65.14 Ų | [3][4] |

| LogP (octanol-water partition coefficient) | 0.2935 | [3][4] |

| Hydrogen Bond Acceptors | 4 | [3][4] |

| Hydrogen Bond Donors | 0 | [3][4] |

| Rotatable Bonds | 1 | [3][4] |

Synonyms

This compound is known by several synonyms in chemical literature and supplier catalogs.

Table 3: Synonyms for CAS 32896-90-5

| Synonym |

| 1-methyl-5-nitro-2(1H)-pyridinone |

| 1-methyl-5-nitro-2-pyridone |

| 5-NITRO-1-METHYL-2(1H)-PYRIDINONE |

| 1-methyl-5-nitro-1H-pyridin-2-one |

| 2(1H)-Pyridinone, 1-methyl-5-nitro- |

Synthesis and Experimental Protocol

The synthesis of 1-methyl-5-nitropyridin-2-one can be achieved through a multi-step process starting from pyridine. The general synthetic pathway involves N-methylation, followed by oxidation and subsequent nitration. While specific, detailed experimental protocols from primary literature were not fully retrieved, a general three-step synthesis has been described.[5] This section outlines a representative protocol based on established chemical transformations for each step.

Experimental Workflow

Detailed Methodologies (Representative)

Step 1: Synthesis of N-Methylpyridinium Salt (from Pyridine)

-

Reagents and Equipment:

-

Pyridine

-

Dimethyl sulfate

-

Anhydrous diethyl ether

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve pyridine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add dimethyl sulfate dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The N-methylpyridinium salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Step 2: Synthesis of 1-Methyl-2-pyridone (from N-Methylpyridinium Salt)

-

Reagents and Equipment:

-

N-Methylpyridinium salt

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Water

-

Beaker or flask with a magnetic stirrer

-

-

Procedure:

-

Prepare an aqueous solution of the N-methylpyridinium salt.

-

In a separate container, prepare an alkaline solution of potassium ferricyanide by dissolving it in an aqueous solution of NaOH or KOH.

-

Slowly add the potassium ferricyanide solution to the stirred solution of the N-methylpyridinium salt at room temperature.

-

The reaction mixture is typically stirred for several hours to ensure complete oxidation.

-

The resulting 1-methyl-2-pyridone can be extracted from the aqueous solution using an organic solvent such as dichloromethane or chloroform.

-

The combined organic extracts are then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

-

Step 3: Synthesis of 1-Methyl-5-nitropyridin-2-one (from 1-Methyl-2-pyridone)

-

Reagents and Equipment:

-

1-Methyl-2-pyridone

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Carefully add concentrated sulfuric acid to a round-bottom flask and cool it in an ice bath.

-

Slowly add 1-methyl-2-pyridone to the cold, stirred sulfuric acid.

-

Once the 1-methyl-2-pyridone has dissolved, slowly add fuming nitric acid dropwise, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specified period to allow for nitration to occur.

-

The reaction is then quenched by carefully pouring the mixture over crushed ice.

-

The precipitated product, 1-methyl-5-nitropyridin-2-one, is collected by vacuum filtration.

-

The solid is washed with cold water until the washings are neutral and then dried.

-

Further purification can be performed by recrystallization from a suitable solvent.

-

Spectroscopic Data

While a complete set of spectroscopic data for 1-methyl-5-nitropyridin-2-one was not available in the searched literature, data for closely related compounds can provide useful reference points for characterization. For instance, the ¹H NMR spectrum of the precursor, 1-methyl-2-pyridone, has been documented.

Safety and Handling

Detailed safety data sheets (SDS) should be consulted before handling 1-methyl-5-nitropyridin-2-one. As a nitroaromatic compound, it should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood.

Applications

1-Methyl-5-nitropyridin-2-one is primarily utilized as a building block or intermediate in organic synthesis. The presence of the nitro group and the pyridinone core makes it a versatile substrate for various chemical transformations, potentially leading to the synthesis of more complex heterocyclic compounds with applications in medicinal chemistry and materials science. For example, related dinitropyridones are used in three-component ring transformation reactions to produce various nitropyridines and nitroanilines.[5]

References

The Ascending Trajectory of Nitropyridinone Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Prospects

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, nitropyridinone derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a meticulous overview of the synthesis, quantitative biological data, and mechanistic insights into this versatile chemical family. From their potent anticancer and antimicrobial properties to their emerging roles in kinase inhibition and agriculture, this document consolidates the current understanding of nitropyridinone derivatives, offering a foundation for future research and development endeavors.

Synthetic Strategies: Building the Nitropyridinone Core

The synthesis of nitropyridinone derivatives often commences with the nitration of a substituted pyridine ring, a fundamental reaction in the construction of these bioactive molecules.[1] A common precursor, 2-Methyl-3-nitropyridine, serves as a versatile intermediate for a variety of synthetic transformations.[1] The introduction of the nitro group into the pyridine nucleus is typically achieved through electrophilic aromatic substitution, employing precise nitration reactions with specific reagents to ensure regioselectivity.[1]

One prevalent synthetic route involves the use of 2-chloro-5-nitropyridine as a key starting material.[2] This compound can undergo nucleophilic substitution of the chlorine atom with various amines or hydroxyl compounds, allowing for the introduction of diverse functional groups and the generation of a library of derivatives.[2] For instance, reaction with N-phenylpiperazine followed by reduction of the nitro group has been employed in the synthesis of anticancer agents.[2]

Another versatile approach is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia or ammonium acetate. This method provides an efficient pathway to various nitropyridine and nitroaniline derivatives that are otherwise challenging to synthesize.[3]

General Experimental Protocol for the Synthesis of 2-Chloro-5-nitropyridine

This protocol provides a generalized procedure for the synthesis of 2-chloro-5-nitropyridine, a key intermediate in the preparation of many nitropyridinone derivatives.

Materials:

-

2-Hydroxy-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

1,2-Dichloroethane (optional, as solvent)

-

Ice water

-

40 wt% aqueous sodium hydroxide solution

-

Dichloromethane or other suitable organic solvent for extraction

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, combine 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride. 1,2-dichloroethane can be used as a solvent.[4]

-

Reaction: Stir the mixture and heat to 80-105°C for 5-6 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.[5] Slowly and carefully pour the residue into ice water with vigorous stirring.[4][5]

-

Neutralization: Neutralize the acidic aqueous solution to a pH of 8-9 by the dropwise addition of a 40 wt% aqueous sodium hydroxide solution.[4][5]

-

Extraction: Separate the layers and extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.[5]

-

Washing and Drying: Combine the organic extracts and wash with a saturated brine solution.[5] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-chloro-5-nitropyridine. The product can be further purified by recrystallization or column chromatography.

A Spectrum of Biological Activities: Quantitative Insights

Nitropyridinone derivatives have been extensively evaluated for a wide array of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Nitropyridinone Derivatives

| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a, R = OMe) | MCF-7 (Breast) | MTT | 6.41 | [6] |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d, piperidine derivative) | HepG2 (Liver) | MTT | 7.63 | [6] |

| 2-amino-3-cyanopyridine 3n | HCT-116 (Colon) | Cell Viability | Low µM range | [7] |

| 2-amino-3-cyanopyridine 3n | Hela229 (Cervical) | Cell Viability | Low µM range | [7] |

| 2-amino-3-cyanopyridine 3n | A375 (Melanoma) | Cell Viability | Low µM range | [7] |

| 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii) | HT-29 (Colon) | Growth Inhibition | 3 | [5] |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MDA-MB-231 (Breast) | MTT | 6.61 | [8] |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MCF-7 (Breast) | MTT | 0.85 | [8] |

| Pyridone derivative 1 | HepG2 (Liver) | Cytotoxicity | 4.5 ± 0.3 | [9] |

| Pyridopyrazolopyrimidine 11a | A-549 (Lung) | MTT | 9.24 µg/mL | [10] |

| Pyridopyrazolotriazine 16a | HepG-2 (Liver) | MTT | 6.45 µg/mL | [10] |

Table 2: Antimicrobial Activity of Nitropyridinone Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis | Broth Microdilution | 62.5 | [6] |

| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | E. faecalis | Broth Microdilution | 7.8 | [6] |

| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | S. aureus | Broth Microdilution | 31.2 | [6] |

| N-hydroxy-pyridoxazinone derivative (R = Et) | S. agalactiae | Broth Microdilution | 62.5 | [6] |

| Phenolic derivative (98, R = 2-OH) | B. subtilis, C. krusei | Broth Microdilution | 62.5 | [6] |

| Epoxybenzooxocino[4,3-b]pyridine derivatives (28, 29) | Mycobacterium bovis 14 | Not specified | 12.5–50 | [2] |

Table 3: Other Biological Activities of Nitropyridinone Derivatives

| Compound/Derivative | Target/Activity | Assay | IC₅₀/LD₅₀/Other | Reference |

| 3-Nitropyridylpiperazine derivatives (19) | Jack bean urease | Urease Inhibition | ~2.0–2.3 µM | [2] |

| Pyridyloxy-substituted acetophenone oxime ethers (44) | Protoporphyrinogen oxidase | Enzyme Inhibition | 3.11–4.18 µM | [2] |

| Insecticidal derivatives (45, 46) | M. separate, P. xylostella, P. litura | Insecticidal Activity | LD₅₀: 4–12 mg/L | [2] |

| JAK2 inhibitors (4, 6) | JAK2 | Kinase Inhibition | 8.5–12.2 µM | [6] |

| GSK3 inhibitor (10) | GSK3 | Kinase Inhibition | IC₅₀: 8 nM, EC₅₀: 0.13 µM | [11] |

| p70S6Kβ inhibitor (13) | p70S6Kβ | Kinase Inhibition | Not specified | [11] |

| PDE4 inhibitors | PDE4 | Enzyme Inhibition | Comparable to rolipram | [12] |

| 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) | PDE3A | Enzyme Inhibition | 27 µM | [5] |

Delving into the Mechanism of Action: Signaling Pathways and Cellular Effects

The diverse biological activities of nitropyridinone derivatives are underpinned by their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

Several nitropyridinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[9][11] One of the key signaling pathways implicated is the STAT3 (Signal Transducer and Activator of Transcription 3) pathway .[7] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[13][14] Certain nitazoxanide derivatives, which share structural similarities with some nitropyridinones, have been identified as potent STAT3 pathway inhibitors.[1] This inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the intrinsic apoptotic pathway.[15]

Furthermore, some anticancer pyridines have been shown to induce G2/M cell cycle arrest.[9] This is often mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[9] The activation of the JNK (c-Jun N-terminal kinase) pathway has also been observed, further contributing to the apoptotic response.[9]

Experimental Workflows: From Synthesis to Biological Evaluation

The development of novel nitropyridinone derivatives follows a structured workflow, encompassing synthesis, purification, characterization, and comprehensive biological evaluation.

Detailed Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitropyridinone derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitropyridinone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Nitropyridinone derivative (test compound)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Spectrophotometer or nephelometer for inoculum standardization

Procedure:

-

Compound Preparation: Prepare a stock solution of the nitropyridinone derivative in a suitable solvent. Make serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL for bacteria.

-

Inoculation: Inoculate each well containing the serially diluted compound with the standardized inoculum. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions and Conclusion

Nitropyridinone derivatives represent a fertile ground for the discovery of new therapeutic agents. The wealth of data on their diverse biological activities, coupled with established synthetic routes, provides a solid platform for further exploration. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitropyridinone scaffold to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological effects, including the identification of novel cellular targets and signaling pathways.

-

In Vivo Efficacy and Safety Profiling: Moving promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

-

Expansion of Therapeutic Applications: Exploring the potential of nitropyridinone derivatives in other disease areas beyond cancer and infectious diseases.

References

- 1. Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Nitroacridine derivatives arrest cell cycle at G0/G1 phase and induce apoptosis in human breast cancer cells may act as DNA-target anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cantharidin Inhibits Anti-Apoptotic Bcl-2 Family Proteins and Induces Apoptosis in Human Osteosarcoma Cell Lines MG-63 and MNNG/HOS via Mitochondria-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Pyridinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, make them privileged scaffolds in drug discovery. This technical guide provides an in-depth overview of the diverse biological activities of pyridinone compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development in this promising area.

Anticancer Activity

Pyridinone-containing molecules have demonstrated broad-spectrum antiproliferative activity against a variety of human tumor cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and modulation of critical signaling pathways implicated in cancer progression.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative pyridinone derivatives against various cancer cell lines.

| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyridinone-Quinazoline Derivatives | 42a, 42b | MCF-7, HeLa, HepG2 | 9 - 15 | Doxorubicin | Not specified in text |

| Cyanopyridinone Derivatives | 4d | HepG2 | 19.2 | Doxorubicin | 38.46[2] |

| Cyanopyridine Derivatives | 4c | HepG2 | 8.02 ± 0.38 | 5-FU | 9.42 ± 0.46[3] |

| Cyanopyridine Derivatives | 4d | HepG2 | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46[3] |

| Pyridine-Urea Derivatives | 8e | VEGFR-2 (enzyme) | 3.93 ± 0.73 | Sorafenib | 0.09 ± 0.01[4] |

| Imidazo[1,2-a]pyridine Derivatives | IP-5, IP-6 | HCC1937 | 45, 47.7 | Not specified | Not specified |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer agents.

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the pyridinone compound and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: p53 and JNK Upregulation

Certain anticancer pyridinone compounds have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[7][8]

Antiviral Activity

A significant body of research on pyridinone derivatives has focused on their potent antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).[9][10][11]

Quantitative Antiviral Data (Anti-HIV-1)

The following table presents the antiviral efficacy of various pyridinone-based NNRTIs against wild-type and resistant HIV-1 strains.

| Compound | HIV-1 Strain | EC50 (nM) | Reference Compound | EC50 (nM) |

| L-697,639 | Wild-type | 12 - 200 (95% inhibition) | Not specified | Not specified |

| L-697,661 | Wild-type | 12 - 200 (95% inhibition) | Not specified | Not specified |

| 26-trans | Wild-type | 4 | Not specified | Not specified |

| 26-trans | Y181C mutant | Highly effective | Not specified | Not specified |

| 26-trans | K103N mutant | Highly effective | Not specified | Not specified |

| 53a | Wild-type | 2 | Efavirenz | 3 |

| 53a | Y181C mutant | 49 | Efavirenz | 4 |

| 53a | K103N mutant | 26 | Efavirenz | 320 |

| 53b | Wild-type | 2 | Efavirenz | 3 |

| 53b | Y181C mutant | 19 | Efavirenz | 4 |

| 53b | K103N mutant | 7 | Efavirenz | 320 |

| Compound 9 | IIIB | 540 | Not specified | Not specified |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This colorimetric assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a newly synthesized DNA strand.[7]

Principle: A template/primer hybrid is immobilized on a streptavidin-coated microplate. Recombinant HIV-1 RT polymerizes a new DNA strand using a mixture of dNTPs, including DIG-dUTP. The incorporated DIG is then detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a color-producing reaction.

Procedure:

-

Plate Preparation: A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is immobilized on streptavidin-coated microplate wells.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing dNTPs, including DIG-dUTP.

-

Compound Addition: Add serial dilutions of the pyridinone inhibitor to the wells.

-

Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Washing: Wash the wells to remove unincorporated nucleotides.

-

Detection: Add an anti-DIG-peroxidase conjugate and incubate. After another wash, add a peroxidase substrate (e.g., ABTS).

-

Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.

Mechanism of Action: NNRTI Binding

Pyridinone-based NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[12][13] This binding induces a conformational change that distorts the catalytic site and inhibits DNA polymerization.[14]

Antifungal and Antibacterial Activities

Pyridinone derivatives have also emerged as promising antimicrobial agents, with demonstrated activity against pathogenic fungi and bacteria.

Quantitative Antimicrobial Data

The following table highlights the minimum inhibitory concentrations (MICs) of select pyridinone compounds against fungal and bacterial strains.

| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| PYR | Candida albicans | 12.5 | Caspofungin | 0.03 |

| Pyridine/Pyrimidine Derivatives | C. albicans (efflux-negative) | 2 - 64 | Not specified | Not specified |

| Oxazolidinone-Pyridinones | Gram-positive bacteria | 4-16 fold more active than Linezolid | Linezolid | Not specified |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[15]

Principle: The antimicrobial agent is serially diluted in a liquid growth medium, and each dilution is inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[16]

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the pyridinone compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).[2][17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Inoculation: Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well without the compound.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).[16]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Workflow for Antimicrobial Susceptibility Testing

Enzyme Inhibition

The biological activities of many pyridinone compounds are rooted in their ability to inhibit specific enzymes. Beyond HIV-1 reverse transcriptase, pyridinones have been shown to target various kinases involved in cell signaling and proliferation.

MNK1/2 Inhibition and Downstream Effects

Pyridinone-aminal derivatives have been identified as potent inhibitors of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2).[14] These kinases phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation. Dysregulation of this pathway is common in many cancers.

Conclusion

The pyridinone scaffold is a cornerstone in the development of novel therapeutic agents with a wide array of biological activities. The data and protocols presented in this guide underscore the potential of pyridinone derivatives as anticancer, antiviral, antifungal, and antibacterial agents, as well as specific enzyme inhibitors. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of next-generation drugs based on this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchhub.com [researchhub.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. benchchem.com [benchchem.com]

The Discovery and Therapeutic Potential of Methyl-Nitro-Pyridinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-nitro-pyridinone compounds represent a versatile class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Their unique structural features, characterized by a pyridinone core substituted with both a methyl and a nitro group, impart a range of biological activities. Historically rooted in the broader exploration of pyridine chemistry, the synthesis of these specific derivatives has evolved to allow for precise functionalization and the exploration of their therapeutic potential. This technical guide provides an in-depth overview of the discovery, history, and synthesis of methyl-nitro-pyridinone compounds. It further details their biological activities, with a focus on their emerging role as modulators of critical signaling pathways, such as the PI3K/Akt/mTOR cascade. This document serves as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development in this promising area.

Discovery and History

The journey of methyl-nitro-pyridinone compounds is intrinsically linked to the rich history of pyridine chemistry. Pyridine, a basic heterocyclic organic compound, was first synthesized in 1876 by William Ramsay through the reaction of acetylene and hydrogen cyanide in a red-hot iron-tube furnace.[1] This marked the first synthesis of a heteroaromatic compound.[1] A major advancement in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis, which provided a versatile method for producing a variety of substituted pyridines.[1]

The introduction of the pyridinone moiety, a pyridone ring bearing a carbonyl group, expanded the chemical space and biological potential of this class of compounds. Early synthetic routes to pyridinones included the Guareschi-Thorpe condensation, where a cyanoacetamide reacts with a 1,3-diketone.[2] Over the decades, numerous methods have been developed for the synthesis of pyridinone derivatives, broadly categorized into two approaches: the modification of a pre-existing pyridine or related six-membered ring, and the cyclic condensation of acyclic precursors.[3]

The specific addition of a nitro group to the methyl-pyridinone scaffold was a logical progression, given the well-established role of the nitro group in medicinal chemistry. The strongly electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the pyridinone ring, enhancing its reactivity and potential for biological interactions.[4] This has led to the development of various nitration techniques for pyridinone precursors, allowing for the synthesis of a diverse array of methyl-nitro-pyridinone isomers. These compounds have since been explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[5][6]

Synthesis of Methyl-Nitro-Pyridinone Compounds

The synthesis of methyl-nitro-pyridinone compounds can be achieved through several routes, primarily involving the nitration of a corresponding methyl-pyridinone precursor. The specific methodology depends on the desired substitution pattern and the stability of the starting materials.

Synthesis of 1-Methyl-3,5-dinitro-2-pyridone

A key and well-documented example is the synthesis of 1-methyl-3,5-dinitro-2-pyridone. This compound serves as a versatile intermediate in various chemical transformations.[7] The synthesis proceeds in a three-step sequence starting from pyridine.[7]

Experimental Protocol: Synthesis of 1-Methyl-3,5-dinitro-2-pyridone [7]

-

N-methylation of Pyridine: Pyridine is reacted with dimethyl sulfate to yield N-methylpyridinium salt.

-

Oxidation to 1-Methyl-2-pyridone: The N-methylpyridinium salt is then oxidized using potassium ferricyanide under alkaline conditions in a one-pot reaction to form 1-methyl-2-pyridone.

-

Nitration of 1-Methyl-2-pyridone: The final step involves the nitration of 1-methyl-2-pyridone using fuming nitric acid in the presence of sulfuric acid to yield 1-methyl-3,5-dinitro-2-pyridone.